3,4-Dichlorphenoxyessigsäure

Übersicht

Beschreibung

3,4-Dichlorophenoxyacetic acid (3,4-D) is a synthetic auxin and a widely used herbicide. It is used to control a variety of broadleaf weeds, woody plants, and aquatic weeds. 3,4-D is also used in forestry, turf management, home and garden, and industrial sites. It is a colorless, odorless, crystalline solid with a molecular weight of 204.97 g/mol. 3,4-D is soluble in water and has a low volatility and a low potential for bioaccumulation.

Wissenschaftliche Forschungsanwendungen

Landwirtschaft: Herbizidformulierung

3,4-D wird in der Landwirtschaft weit verbreitet als Herbizid zur Bekämpfung von breitblättrigen Unkräutern eingesetzt . Seine Wirksamkeit beruht auf seiner Fähigkeit, natürliche Pflanzenhormone, die als Auxine bekannt sind, zu imitieren, was zu unkontrolliertem Wachstum und schließlich zum Absterben der Zielunkräuter führt.

Umweltwissenschaften: Abbau von Schadstoffen

Forschungen haben sich mit der Verwendung von 3,4-D im Rahmen der photokatalytischen Degradation von Schadstoffen befasst. Es wurde zur Untersuchung der Optimierung der Bedingungen für den Degradationsprozess eingesetzt, der für die Sanierung der Umwelt von entscheidender Bedeutung ist .

Nanotechnologie: Synthese von Nanohybridmaterialien

3,4-D wurde bei der Synthese von schichtartigen organisch-anorganischen Nanohybridmaterialien wie Zink-Aluminium-3,4-Dichlorphenoxyacetat eingesetzt. Diese Materialien haben potenzielle Anwendungen in verschiedenen Bereichen, darunter die Medikamentenverabreichung und die Sanierung der Umwelt .

Pflanzenphysiologie: Auslösung von Abwehrmechanismen

In der Pflanzenwissenschaft wurde festgestellt, dass 3,4-D-Derivate bei Reispflanzen Abwehrmechanismen gegen Schädlinge wie die Weißrückenschirfliege induzieren. Diese Anwendung bietet eine Alternative zu traditionellen Pestiziden und eröffnet Möglichkeiten für die Entwicklung neuer Agrochemikalien .

Materialwissenschaften: Interkalation in geschichtete Doppelhydroxide

Die Verbindung wurde in Zink-Aluminium-geschichtetes Doppelhydroxid interkaliert, um einen neuen Nanoverbundwerkstoff mit erweitertem Basalabstand zu bilden. Diese Modifikation kann die Eigenschaften des Materials für verschiedene industrielle Anwendungen verbessern .

Safety and Hazards

Wirkmechanismus

Target of Action

3,4-Dichlorophenoxyacetic acid is a selective herbicide that primarily targets dicotyledonous plants (dicots) without affecting monocotyledonous plants (monocots) . It mimics the natural plant hormone auxin , which plays a crucial role in plant growth and development.

Mode of Action

The compound works by mimicking the action of the plant hormone auxin . It induces uncontrolled, rapid cell growth in the target plants, causing them to grow abnormally and eventually die . This uncontrolled growth is often compared to inducing cancer in the plant .

Biochemical Pathways

It is known that the compound alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production . These changes disrupt normal plant growth and development, leading to the death of the plant .

Pharmacokinetics

It is known that the compound is highly soluble in water , which suggests it can be readily absorbed and distributed within the plant. The compound is also known to be volatile , which could influence its distribution and persistence in the environment.

Result of Action

The primary result of the action of 3,4-Dichlorophenoxyacetic acid is the death of the target plants. By causing uncontrolled cell growth, the compound disrupts normal plant development, leading to abnormalities and eventually plant death . This makes it an effective tool for controlling unwanted plants in various agricultural and non-agricultural settings .

Action Environment

The action of 3,4-Dichlorophenoxyacetic acid can be influenced by various environmental factors. For instance, its effectiveness can be affected by the presence of other plants, the pH of the soil, and the temperature . Additionally, the compound’s volatility and water solubility mean that it can be transported away from the target site by wind or rain , potentially affecting non-target organisms and areas .

Biochemische Analyse

Biochemical Properties

3,4-Dichlorophenoxyacetic acid interacts with various enzymes, proteins, and other biomolecules. It is known to alter the plasticity of cell walls, influence protein production, and increase ethylene production . The compound can also impede the normal action of hormones such as estrogen, androgen, and most conclusively, thyroid hormones .

Cellular Effects

3,4-Dichlorophenoxyacetic acid has significant effects on various types of cells and cellular processes. It has been shown to alter DNA integrity in zebrafish larvae . It also affects the intracellular redox state and hormone levels, which are linked with proliferation in Picea pungens somatic embryogenesis . Furthermore, it has been found to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Molecular Mechanism

The molecular mechanism of 3,4-Dichlorophenoxyacetic acid involves its interaction with biomolecules at the molecular level. It has been shown to disrupt the cellular tubulin-microtubule network, which is key in the induction of lung cytotoxicity . It also affects the expression of genes involved in apoptosis and/or DNA repair .

Temporal Effects in Laboratory Settings

The effects of 3,4-Dichlorophenoxyacetic acid change over time in laboratory settings. It has been shown that soil acidification by urea increases the persistence of this compound in Andisol soils . Moreover, the compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3,4-Dichlorophenoxyacetic acid vary with different dosages in animal models. High oral doses of the compound have shown harmful effects on the blood, liver, kidney, and thyroid gland of animals . Moreover, it has been found that co-administration of ethanol and 3,4-Dichlorophenoxyacetic acid resulted in strong toxic effects on tissues, especially the liver .

Metabolic Pathways

3,4-Dichlorophenoxyacetic acid is involved in various metabolic pathways. It has been shown to affect carbohydrate metabolism and auxin signaling . The compound also undergoes degradation via a hydroxy-phenoxy acetic acid intermediate or by the corresponding phenol .

Transport and Distribution

3,4-Dichlorophenoxyacetic acid is transported and distributed within cells and tissues. It is highly water-soluble, and considerable amounts of both 2,4-Dichlorophenoxyacetic acid and its main product of degradation can be found in nature . It is likely to migrate through the soil and into groundwater since it has high mobility in soils under varying conditions .

Subcellular Localization

The subcellular localization of 3,4-Dichlorophenoxyacetic acid and its effects on activity or function are complex. While specific studies on 3,4-Dichlorophenoxyacetic acid are limited, similar compounds have been shown to affect various subcellular processes. For example, studies on hydroxyproline rich glycoproteins, which are implicated in many aspects of plant growth and development, have shown that these proteins play a crucial role in somatic embryogenesis .

Eigenschaften

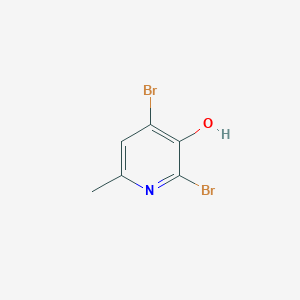

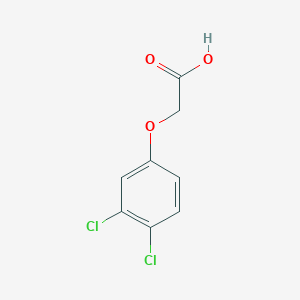

IUPAC Name |

2-(3,4-dichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYRXHULAWEECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207524 | |

| Record name | 3,4-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-22-7 | |

| Record name | (3,4-Dichlorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-DA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Dichlorophenoxy)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-Dichlorophenoxy)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dichlorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT6YT42EV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B183003.png)

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B183007.png)

![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)

![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)